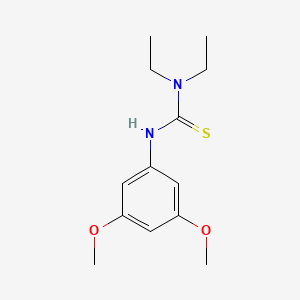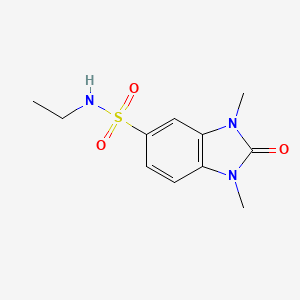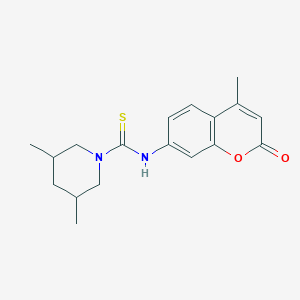![molecular formula C23H25N3S B4628942 1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step chemical reactions, starting with basic chemical building blocks. For instance, Kumar et al. (2017) described the synthesis of novel piperazine derivatives through Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction, demonstrating a complex process involving multiple reagents and reaction conditions to achieve the desired piperazine compound (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using spectroscopic methods, including IR, 1H NMR, 13C-NMR, and Mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity. For example, Rajkumar et al. (2014) utilized these methods to characterize newly synthesized piperazine derivatives, establishing the foundation for understanding the molecular structure of such compounds (Rajkumar et al., 2014).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, reflecting their reactive nature and potential for diverse chemical transformations. For example, the study by Ahmed et al. (2017) involved the synthesis of piperazine adducts through nucleophilic addition, highlighting the chemical reactivity of these molecules and their utility in synthesizing compounds with potential anti-inflammatory properties (Ahmed et al., 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined experimentally and can influence the compound's suitability for specific applications. For example, Said et al. (2020) reported on the microwave-assisted synthesis of a piperazine derivative, highlighting the efficiency of this method and potentially impacting the physical properties of the synthesized compound (Said et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of piperazine derivatives. Studies often explore these properties in the context of potential pharmacological activities, such as antibacterial, antifungal, or anticancer activities. For instance, Boddu et al. (2018) synthesized and evaluated piperazine derivatives for their anticancer activity, demonstrating the relationship between chemical structure and biological activity (Boddu et al., 2018).
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of compounds structurally related to 1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine have been synthesized and evaluated for their potential pharmacological activities. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been developed, showcasing significant antidepressant and antianxiety activities in preclinical models. This indicates the potential therapeutic applications of these compounds in treating mood disorders (J. Kumar et al., 2017).
Anticancer Potential
Research into 1,3-thiazole derivatives, including those with piperazine substituents, has demonstrated promising anticancer activities. Screening within the "NCI-60 Human Tumor Cell Lines Screen" program revealed that certain compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle exhibited significant anticancer efficacy across various cancer cell lines, suggesting their potential utility in oncology (Kostyantyn Turov, 2020).
Antimicrobial and Antifungal Activities
Thiazolidinone derivatives incorporating piperazine have shown considerable antimicrobial activity against a range of bacterial and fungal pathogens. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Divyesh Patel et al., 2012; Divyesh Patel et al., 2012).
Histamine H3 Receptor Antagonism
1-[[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propyl]piperazine derivatives have been synthesized and tested as H3-receptor antagonists, offering a new avenue for the development of drugs targeting the histaminergic system, potentially applicable in treating neurological and inflammatory conditions (A. Frymarkiewicz et al., 2009).
Biofilm and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent bacterial biofilm inhibition and significant activity against the MurB enzyme, essential for bacterial cell wall synthesis. These findings open up potential applications in treating bacterial infections and inhibiting biofilm formation, a critical factor in antibiotic resistance (Ahmed E. M. Mekky et al., 2020).
properties
IUPAC Name |
2-phenyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3S/c1-3-8-20(9-4-1)10-7-13-25-14-16-26(17-15-25)18-22-19-27-23(24-22)21-11-5-2-6-12-21/h1-12,19H,13-18H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGEIOCLMBKEM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

![3-(2-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628890.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4628898.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)

![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)